4-Aminophenylboronic acid pinacol ester 4-Aminophenylboronic acid pinacol ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2yl)aniline is a heterocyclic building block. It has been used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity and roscovitine derivatives that are dual inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).
1-Hydroperoxy-8-carboxyoctyl-3, 4-epoxynon-(2E)-enyl-ether belongs to the class of organic compounds known as aniline and substituted anilines. These are organic compounds containing an aminobenzene moiety. 1-Hydroperoxy-8-carboxyoctyl-3, 4-epoxynon-(2E)-enyl-ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 214360-73-3
VCID: VC20866478
InChI: InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Molecular Formula: C12H18BNO2
Molecular Weight: 219.09 g/mol

4-Aminophenylboronic acid pinacol ester

CAS No.: 214360-73-3

Cat. No.: VC20866478

Molecular Formula: C12H18BNO2

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

4-Aminophenylboronic acid pinacol ester - 214360-73-3

Specification

Description 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2yl)aniline is a heterocyclic building block. It has been used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity and roscovitine derivatives that are dual inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).
1-Hydroperoxy-8-carboxyoctyl-3, 4-epoxynon-(2E)-enyl-ether belongs to the class of organic compounds known as aniline and substituted anilines. These are organic compounds containing an aminobenzene moiety. 1-Hydroperoxy-8-carboxyoctyl-3, 4-epoxynon-(2E)-enyl-ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 214360-73-3
Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
Standard InChI Key ZANPJXNYBVVNSD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator